2-Butenedioic acid, 2-chloro-, (E)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
617-43-6 |
|---|---|
Molecular Formula |
C4H3ClO4 |
Molecular Weight |
150.52 g/mol |
IUPAC Name |
(E)-2-chlorobut-2-enedioic acid |
InChI |
InChI=1S/C4H3ClO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1+ |
InChI Key |
ZQHJVIHCDHJVII-OWOJBTEDSA-N |
SMILES |
C(=C(C(=O)O)Cl)C(=O)O |
Isomeric SMILES |
C(=C(\C(=O)O)/Cl)\C(=O)O |
Canonical SMILES |
C(=C(C(=O)O)Cl)C(=O)O |
Synonyms |
2-chlorofumaric acid |
Origin of Product |
United States |
Physical and Chemical Properties
The physical and chemical properties of 2-Butenedioic acid, 2-chloro-, (E)- are influenced by its functional groups. The carboxylic acid groups allow for hydrogen bonding, affecting properties like melting point and solubility. The presence of the chlorine atom increases its molecular weight and alters its electronic properties compared to its parent compound, fumaric acid.
Interactive Data Table: Properties of 2-Butenedioic acid, 2-chloro-, (E)-
| Property | Value | Source |
| Chemical Formula | C4H3ClO4 | ontosight.ainih.gov |
| Molecular Weight | 150.52 g/mol | nih.gov |
| CAS Number | 617-42-5 | nih.govumweltbundesamt.deepa.gov |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Soluble in water and organic solvents, though this can vary depending on conditions. ontosight.ai | ontosight.ai |
| Monoisotopic Mass | 149.9719863 Da | nih.gov |
Mechanistic Investigations of Chemical Transformations
Electronic and Steric Effects on Reactivity
The presence of an electronegative chlorine atom directly on the double bond, along with two electron-withdrawing carboxyl groups, significantly influences the molecule's electronic structure and steric environment.
The chlorine atom exerts a strong electron-withdrawing inductive effect across the molecule. This effect increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack compared to the non-halogenated parent compound, fumaric acid. This heightened reactivity is a general characteristic observed in acyl halides. vaia.com
Furthermore, the stereochemistry of the halogen substituent has a profound impact on certain reaction rates. A notable example is the dehydrohalogenation of 2-chloro-2-butenedioic acid, an E2 elimination reaction. The (Z)-isomer (chloromaleic acid) reacts approximately 50 times faster than the (E)-isomer (chlorofumaric acid). vaia.comchegg.com This significant rate difference is attributed to the geometric requirements of the E2 mechanism, which favors an anti-periplanar arrangement where the departing hydrogen and chlorine atoms are on opposite sides of the molecule. This optimal conformation is more readily achieved in the (Z)-isomer, leading to a much faster elimination reaction. vaia.com
| Isomer | Relative Reaction Rate |
|---|---|
| (Z)-2-chloro-2-butenedioic acid | 50 |
| (E)-2-chloro-2-butenedioic acid | 1 |
Detailed experimental data from crystal structure analysis for (E)-2-chloro-2-butenedioic acid is not widely available in published literature. However, its conformation can be inferred from fundamental chemical principles. The carbon-carbon double bond enforces a planar geometry for the central four-carbon backbone. Due to significant steric hindrance between the bulky carboxyl groups, they are expected to adopt a trans configuration relative to each other, which is characteristic of the fumaric acid backbone.
Intramolecular interactions, such as hydrogen bonding between the two carboxyl groups, are unlikely due to the rigid trans geometry of the double bond which keeps them far apart. Instead, in the solid state, strong intermolecular hydrogen bonding between the carboxylic acid moieties of adjacent molecules is expected to be the dominant non-covalent interaction, leading to the formation of extended crystalline lattices.
Radical-Mediated Processes
The carbon-carbon double bond in (E)-2-chloro-2-butenedioic acid makes it a potential substrate for radical reactions. These processes can lead to its degradation or its formation from other precursors.
While specific studies on the radical-mediated degradation of (E)-2-chloro-2-butenedioic acid are limited, the behavior of its parent compounds, fumaric and maleic acid, provides significant insight. These molecules are known to react with hydroxyl radicals (•OH), a key species in advanced oxidation processes. The reaction involves the addition of the radical to the double bond, initiating a series of oxidative steps that can lead to the cleavage of the carbon backbone and eventual mineralization.
The reactivity towards radical attack is pH-dependent, as the protonation state of the carboxyl groups (fully protonated, monoanion, or dianion) alters the electron density of the double bond. For instance, nucleophilic radicals react more slowly with the anionic forms of fumaric acid due to increased electron density, whereas electrophilic radicals show the opposite trend. The presence of the electron-withdrawing chlorine atom in (E)-2-chloro-2-butenedioic acid would be expected to make the double bond more electron-deficient, likely increasing its reactivity towards nucleophilic radicals and decreasing its reactivity towards electrophilic radicals compared to standard fumaric acid.
(E)-2-chloro-2-butenedioic acid can be formed as a byproduct in various chemical processes, notably during the chlorination of water for disinfection. nih.govwaterrf.org Natural organic matter (NOM) present in water sources, which includes a vast array of complex organic molecules, can serve as precursors. youtube.com The radical reactions initiated by chlorine can lead to the formation of a wide variety of disinfection byproducts (DBPs). montclair.eduresearchgate.net
A plausible pathway for the formation of (E)-2-chloro-2-butenedioic acid involves the radical addition of a chlorine radical (Cl•) to the double bond of unsaturated dicarboxylic acids, such as fumaric acid, which is a common metabolic intermediate in many organisms. This initial addition would be followed by subsequent oxidation or elimination steps to yield the final, stable chlorinated product. The prevalence of such halogenated organic acids in treated water highlights the role of radical chemistry in environmental transformations. nih.gov
Catalytic Reaction Pathways
The study of specific catalytic transformations for (E)-2-chloro-2-butenedioic acid is not extensively documented in scientific literature. However, based on the functional groups present, its potential reactivity in certain catalytic systems can be postulated.
Lewis Acid Catalysis in Cycloadditions
Lewis acid catalysis is a cornerstone of modern organic synthesis, employed to enhance the reactivity of substrates and control the stereoselectivity of reactions. wikipedia.org In the context of cycloadditions, Lewis acids function by coordinating to a Lewis basic site on one of the reactants, typically an electron-withdrawing group like a carbonyl. This coordination lowers the energy of the reactant's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with a dienophile or another unsaturated partner. wikipedia.orgunamur.be
For α,β-unsaturated carbonyl compounds, such as derivatives of (E)-2-chloro-2-butenedioic acid, the Lewis acid would coordinate to one of the carbonyl oxygens. This interaction polarizes the molecule, withdrawing electron density and increasing the electrophilicity of the carbon-carbon double bond. This activation makes the molecule a more potent dienophile in Diels-Alder reactions or a better acceptor in [2+2] cycloadditions.
While specific studies on (E)-2-chloro-2-butenedioic acid are not prevalent, the principles are well-established with analogous compounds like maleic anhydride. The use of Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride (BF₃) can dramatically increase reaction rates and influence the regiochemical and stereochemical outcomes of the cycloaddition. wikipedia.org Computational studies on similar systems have shown that the Lewis acid can alter the reaction from a normal electron-demand to an inverse electron-demand mechanism, depending on which reactant it coordinates with. unamur.be This highlights the catalyst's crucial role in dictating the electronic nature of the transition state.
Metal-Complex Catalysis in Chlorination and Oxidation
Metal complexes are widely used to catalyze chlorination and oxidation reactions. While direct studies on (E)-2-chloro-2-butenedioic acid are limited, mechanisms can be inferred from reactions with similar molecules. For instance, the chlorination of aldehydes has been achieved using a diphenic acid·CuCl₂ complex in the presence of hydrogen peroxide (H₂O₂). nih.gov The proposed mechanism involves a rapid Cu(II)-catalyzed enolization, followed by halogenation of the enol complex. The resulting Cu(0) is then re-oxidized to Cu(II) by H₂O₂, regenerating the active catalyst. nih.gov
In the case of (E)-2-chloro-2-butenedioic acid, a metal complex could coordinate to the carboxylate groups. This coordination would polarize the carbon-carbon double bond, making it more susceptible to nucleophilic attack or oxidation. An oxidative chlorination process, catalyzed by an iron phthalocyanine (B1677752) complex using an H₂O₂–HCl system, has been demonstrated for aromatic compounds. caltech.edu A similar mechanism could potentially be applied to (E)-2-chloro-2-butenedioic acid, where the metal center activates the substrate towards attack by a chloride ion and an oxidant.
Photocatalytic Degradation Mechanisms
Photocatalytic degradation is an advanced oxidation process used for the mineralization of persistent organic pollutants. The mechanism generally involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with light of sufficient energy, generates electron-hole pairs. nih.gov These charge carriers migrate to the catalyst surface and initiate a series of redox reactions.
The holes (h⁺) can directly oxidize organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons (e⁻) can reduce adsorbed oxygen to form superoxide (B77818) anion radicals (•O₂⁻). These reactive oxygen species (ROS) are powerful oxidizing agents that can non-selectively attack organic substrates, leading to their degradation. nih.gov
For (E)-2-chloro-2-butenedioic acid, the degradation pathway would likely be initiated by the attack of hydroxyl radicals on the electron-rich carbon-carbon double bond. This could lead to the formation of hydroxylated intermediates. Concurrently, the carbon-chlorine bond is a potential site for reductive cleavage by conduction band electrons or oxidative attack, leading to dechlorination. Studies on the photocatalytic degradation of other chlorinated organic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), show that the process follows pseudo-first-order kinetics and proceeds through various hydroxylated and dechlorinated intermediates before eventual mineralization to CO₂, H₂O, and HCl. nih.gov
Enzymatic Biotransformations
Enzymes offer highly specific and efficient routes for chemical transformations. (E)-2-chloro-2-butenedioic acid can serve as a substrate in several enzymatic reactions, providing pathways to chiral amino acid derivatives and offering a window into the study of enzyme mechanisms.
Substrate Specificity of Amino Acid Ammonia-Lyases
Ammonia-lyases are a class of enzymes that catalyze the reversible deamination of amino acids to form an α,β-unsaturated carboxylate and ammonia (B1221849). polimi.it While they typically act on natural amino acids like L-phenylalanine or L-aspartic acid, some possess broader substrate specificity. nih.govmdpi.com
Remarkably, research has shown that some ammonia-lyases can catalyze the reverse reaction—the addition of ammonia to a Michael acceptor. A study testing a panel of 2-halofumarates as substrates for an ammonia-lyase found that (E)-2-chloro-2-butenedioic acid was a successful substrate, with the corresponding amino acid product being isolated in high yield and purity. polimi.it This demonstrates that the enzyme's active site can accommodate the chloro-substituted substrate and catalyze the C-N bond formation. The specificity can be modulated by key amino acid residues in the enzyme's active site, which can be altered through site-directed mutagenesis to switch or enhance substrate preference. nih.govgoogle.com
| Substrate | Enzyme Activity/Product Formation | Reference |
| (E)-2-Chlorofumarate | Product isolated in high yield and purity | polimi.it |
| (E)-2-Fluorofumarate | Slow reaction, accumulation of side-products | polimi.it |
| (E)-2-Bromofumarate | Product formed efficiently but could not be isolated due to rapid cyclization | polimi.it |
Stereospecificity in Enzymatic Conversions (e.g., to amino acid derivatives)
A hallmark of enzyme catalysis is its high degree of stereospecificity. When ammonia-lyases catalyze the addition of ammonia to (E)-2-chloro-2-butenedioic acid, the reaction is expected to be highly stereospecific, producing a single enantiomer of the resulting 2-chloro-3-amino-succinic acid derivative. This is because the enzyme's chiral active site binds the planar substrate in a specific orientation, allowing the nucleophilic attack by ammonia to occur from only one face of the double bond.
This principle of stereocontrol is fundamental to biocatalysis. For example, engineered enzymes have been developed to catalyze the stereospecific conversion of boronic acids into chiral amines. nih.govcaltech.edunih.gov These reactions proceed with high enantioselectivity, demonstrating the power of enzymes to create stereogenic centers with precision. The formation of an enantioenriched product from the enzymatic amination of (E)-2-chloro-2-butenedioic acid would be a direct consequence of this inherent enzymatic property, providing a valuable route to non-standard chiral amino acids.
Isotope Effects in Enzymatic Reaction Mechanism Elucidation
Kinetic Isotope Effects (KIEs) are a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.govsemanticscholar.org A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. This effect arises from the change in mass affecting the vibrational frequencies of chemical bonds, particularly the zero-point energy of the ground state and the transition state. nih.gov
For reactions involving (E)-2-chloro-2-butenedioic acid, measuring chlorine kinetic isotope effects (³⁵Cl vs. ³⁷Cl) could provide significant mechanistic insight. nih.gov For instance, in an enzymatic reaction involving the cleavage of the carbon-chlorine bond (dehalogenation), a significant normal KIE (k₃₅/k₃₇ > 1) would indicate that the C-Cl bond is being broken in the rate-determining step of the reaction. The magnitude of the KIE can provide detailed information about the structure of the transition state. nih.gov
Furthermore, solvent isotope effects (SIEs), measured by comparing reaction rates in H₂O versus D₂O, can reveal the role of proton transfers in the mechanism. mdpi.com An inverse SIE (kH₂O/kD₂O < 1) can sometimes indicate a rapid equilibrium involving a protonated species before the rate-limiting step. mdpi.com Applying these isotope effect studies to enzymes that act on (E)-2-chloro-2-butenedioic acid would be invaluable for elucidating the precise sequence of bond-making and bond-breaking events in the catalytic cycle.
Role As a Versatile Intermediate in Organic Synthesis
Addition Reactions
The carbon-carbon double bond in 2-Butenedioic acid, 2-chloro-, (E)- is susceptible to addition reactions. For example, it can undergo halogenation, such as bromination, to yield di-halogenated succinic acid derivatives. The stereochemistry of these additions is often anti, leading to specific stereoisomeric products.
Substitution Reactions
The vinylic chlorine atom can be substituted by various nucleophiles. These reactions provide a pathway to a diverse array of functionalized fumaric acid derivatives, which can be difficult to access through other synthetic routes.
Reactions of Carboxylic Acid Groups
The two carboxylic acid groups exhibit typical reactivity. They can be esterified with alcohols under acidic conditions, converted to acid chlorides using reagents like thionyl chloride, or transformed into amides by reaction with amines. These transformations allow for the modification of the compound's solubility and its incorporation into larger molecular frameworks such as polymers.
Theoretical and Computational Chemistry Studies
Use in Agriculture as a Pesticide
The compound is noted for its potential application in the development of herbicides and pesticides. ontosight.ai The rationale for this use lies in its ability to interact with and potentially inhibit crucial biochemical pathways in target organisms. ontosight.ai By acting as an enzyme inhibitor or disrupting metabolic processes, chlorinated organic acids can exhibit selective toxicity towards weeds or pests, a principle that underlies the action of many modern agrochemicals. ontosight.aiscbt.com
Role in Polymer Synthesis
As discussed in the polymerization section, 2-Butenedioic acid, 2-chloro-, (E)- can serve as a specialty monomer. Its incorporation into polymer chains can be used to tailor the final properties of the material. ontosight.aiontosight.ai The carboxylic acid groups can enhance adhesion and hydrophilicity, while the chlorine atom can improve flame resistance and chemical stability. These modified polymers could find use in coatings, adhesives, or specialty plastics. atamanchemicals.comontosight.ai
Intermediate in Chemical Synthesis
Perhaps the most significant role of 2-Butenedioic acid, 2-chloro-, (E)- is as a versatile chemical intermediate. ontosight.ai Its multiple reactive sites allow for a wide range of transformations. It can be a starting material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aiontosight.ai The ability to undergo reactions like esterification, polymerization, and cycloaddition makes it a valuable building block for chemists to construct elaborate molecular architectures.
Advanced Analytical Chemistry for Research Applications
Environmental Fate and Degradation
Organochlorine compounds are often noted for their environmental persistence due to the stability of the carbon-chlorine bond. nist.gov The environmental fate of (E)-2-chlorofumaric acid is not well-documented, but studies on related compounds provide insights. Research on the degradation of fumaric acid in water containing chloride ions has shown that chlorinated byproducts can form. nih.gov The biodegradation of chlorinated compounds in the environment often occurs slowly and can proceed through aerobic or anaerobic pathways, mediated by specialized microorganisms that possess dehalogenase enzymes. nih.govmdpi.com The ultimate environmental impact would depend on its persistence, potential for bioaccumulation, and the toxicity of its degradation products. ntis.govnih.gov
Interaction with Biological Systems and Enzyme Inhibition
Fumaric acid is a key intermediate in the citric acid (TCA) cycle in all aerobic organisms, where it is converted to L-malate by the enzyme fumarate (B1241708) hydratase (also known as fumarase). wikipedia.org Molecules that are structurally similar to the natural substrate of an enzyme can often act as inhibitors. For example, malonate, which resembles succinate (B1194679), is a classic competitive inhibitor of succinate dehydrogenase. libretexts.org
Indeed, fumaric acid itself has been shown to be a competitive inhibitor of wheat germ lipoxygenase. nih.gov Furthermore, inhibitors of fumarate hydratase have been developed as potential therapeutic agents. nih.gov Given the structural similarity, (E)-2-chlorofumaric acid is a candidate for interacting with and potentially inhibiting enzymes that process fumarate or structurally related dicarboxylic acids. This inhibitory potential is a key reason for its interest in pharmaceutical and agrochemical research. hmdb.cayoutube.com
Environmental Transformation Pathways and Chemical Fate
Microbial and Biotic Degradation Studies
Identification of Biotransformation Pathways
Therefore, this article cannot be generated at this time due to the absence of specific scientific research on the subject.
Q & A
Basic: What are the recommended methodologies for synthesizing (E)-2-chloro-2-butenedioic acid with high stereochemical purity?
Answer:
The synthesis of (E)-2-chloro-2-butenedioic acid requires precise control of reaction conditions to favor the (E)-isomer. A common approach involves halogenation of maleic acid or its derivatives under controlled acidic/basic conditions. For example:
- Halogenation : React maleic anhydride with chlorine gas in the presence of a Lewis acid catalyst (e.g., AlCl₃) at low temperatures (0–5°C) to minimize isomerization .
- Stereochemical Control : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions. Confirm stereochemistry via ¹H-NMR (coupling constants between vinyl protons) and X-ray crystallography .
Basic: How can researchers validate the structural integrity of (E)-2-chloro-2-butenedioic acid post-synthesis?
Answer:
Employ a multi-technique approach:
- Spectroscopic Analysis :
- Chromatography : Use reverse-phase HPLC with a chiral column to resolve (E)/(Z) isomers .
- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point consistency with literature values .
Advanced: What mechanistic insights explain the regioselective chlorination of maleic acid derivatives to form (E)-2-chloro-2-butenedioic acid?
Answer:
The reaction proceeds via electrophilic addition , where chlorine acts as an electrophile. Key factors include:
- Intermediate Stabilization : Lewis acids (e.g., AlCl₃) polarize the Cl₂ molecule, generating Cl⁺ for attack on the electron-deficient double bond of maleic anhydride .
- Steric and Electronic Effects : The (E)-isomer is favored due to reduced steric hindrance between the chlorine and carbonyl groups. Computational studies (DFT calculations) can model transition states to validate this selectivity .
Advanced: How can researchers resolve contradictions in reported pKa values for (E)-2-chloro-2-butenedioic acid?
Answer:
Discrepancies often arise from solvent polarity, temperature, or measurement techniques. To address this:
- Standardize Conditions : Measure pKa in aqueous solutions at 25°C using potentiometric titration with ionic strength adjustments (e.g., 0.1 M KCl) .
- Cross-Validation : Compare results from UV-Vis spectroscopy (pH-dependent absorbance) and computational methods (COSMO-RS simulations) .
- Literature Review : Critically analyze prior studies for methodological inconsistencies (e.g., buffer selection, calibration errors) .
Advanced: What experimental design strategies optimize the catalytic efficiency of (E)-2-chloro-2-butenedioic acid in Diels-Alder reactions?
Answer:
Use factorial design to evaluate variables:
- Factors : Catalyst loading (0.1–5 mol%), solvent polarity (THF vs. DCM), and temperature (25–80°C).
- Response Variables : Reaction yield, enantiomeric excess (HPLC), and reaction time .
- Statistical Analysis : ANOVA to identify significant interactions. For example, higher temperatures may accelerate reaction rates but reduce stereoselectivity .
Advanced: How can computational modeling predict the environmental fate of (E)-2-chloro-2-butenedioic acid?
Answer:
- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in aqueous environments. Parameters include bond dissociation energies (BDEs) and solvation free energies .
- QSAR Models : Correlate structural descriptors (e.g., logP, topological polar surface area) with biodegradation rates. Validate using experimental half-life data from OECD 301F tests .
Advanced: What theoretical frameworks guide the study of (E)-2-chloro-2-butenedioic acid’s electronic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
